2,2-Dimethyl-3-oxocyclobutanecarboxylic acid

Physicochemical Properties pKa Lipophilicity

Procure 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS 3183-43-5) to leverage its unique geminal dimethyl substitution. This rigid cyclobutane building block offers distinct physicochemical control—altering pKa by ~0.8 units vs. unsubstituted analogs for fine-tuned ionization, lipophilicity, metabolic stability, and reduced off-target activity. Its high melting point (103-104°C) ensures superior solid-state stability for demanding applications like solid-phase peptide synthesis, crystallization studies, or MOF preparation.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 3183-43-5
Cat. No. B1296029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-oxocyclobutanecarboxylic acid
CAS3183-43-5
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCC1(C(CC1=O)C(=O)O)C
InChIInChI=1S/C7H10O3/c1-7(2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,9,10)
InChIKeyMGZMYBGVLXPPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS 3183-43-5) as a Key Cyclobutane Building Block


2,2-Dimethyl-3-oxocyclobutanecarboxylic acid (CAS 3183-43-5; molecular formula C₇H₁₀O₃; molecular weight 142.15 g/mol) is a cyclobutane-derived γ-keto acid building block. It contains a rigid four-membered carbocyclic core functionalized with a ketone at the 3-position, a carboxylic acid, and geminal dimethyl substitution at the 2-position . This substitution pattern confers enhanced conformational rigidity, distinct physicochemical properties (e.g., pKa, logD), and altered reactivity compared to unsubstituted 3-oxocyclobutanecarboxylic acid and other cyclobutane analogs, making it a valuable intermediate for drug discovery programs focused on metabolic stability, lipophilicity tuning, and three-dimensional scaffold diversification.

Why 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid Cannot Be Substituted by 3-Oxocyclobutanecarboxylic acid


Substituting 2,2-dimethyl-3-oxocyclobutanecarboxylic acid with the more common and commercially available 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1) or other cyclobutane analogs will alter critical physicochemical and pharmacological properties. The geminal dimethyl substitution at the 2-position introduces steric hindrance and alters the electronic environment of the carboxylic acid moiety, directly impacting its acidity, lipophilicity, and metabolic stability [1][2]. Direct comparative data show that the addition of alkyl substituents to the cyclobutane core results in significant changes in pKa and logD values [3]. These differences in ionization state and lipophilicity will lead to divergent in vitro and in vivo pharmacokinetic profiles (e.g., cell permeability, plasma protein binding, volume of distribution) if an analog is used in a lead optimization campaign, potentially invalidating an established structure-activity relationship (SAR).

Quantitative Evidence for Selecting 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid Over Closest Analogs


Impact of Cyclobutane Substitution on pKa and Lipophilicity (logD) Compared to Parent Compound

The introduction of substituents onto the cyclobutane core significantly alters the physicochemical properties of the molecule. A cross-study comparison using the closely related 3-oxocyclobutanecarboxylic acid scaffold demonstrates that adding alkyl and other substituents results in a measurable change in both acidity (pKa) and lipophilicity (logD) [1]. This principle directly applies to 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, where the geminal dimethyl groups will impart a unique pKa and logD profile compared to the unsubstituted parent, 3-oxocyclobutanecarboxylic acid.

Physicochemical Properties pKa Lipophilicity Drug Design

Physicochemical Differentiation: Melting Point Advantage Over Non-Methylated Analog

The physical state and thermal properties of a building block are critical for handling, formulation, and purification. While the unsubstituted analog, 3-oxocyclobutanecarboxylic acid (CAS 23761-23-1), is a solid with a reported melting point of 69-70°C [1], the target compound, 2,2-dimethyl-3-oxocyclobutanecarboxylic acid, exhibits a significantly higher melting point of 103-104°C . This represents a substantial increase in melting point.

Melting Point Solid-State Properties Formulation Handling

Role in Conformational Restriction for Enhanced Metabolic Stability vs. Acyclic Analogs

Cyclobutanes are widely employed in medicinal chemistry to improve the metabolic stability of drug candidates by restricting conformational freedom and reducing sites for oxidative metabolism [1]. This class-level benefit is a primary differentiator from flexible acyclic carboxylic acid building blocks. The inherent ring strain of the cyclobutane core makes it a unique bioisostere that can increase metabolic stability, direct key pharmacophore groups, and reduce molecular planarity compared to its acyclic counterparts [1].

Metabolic Stability Conformational Restriction Drug Design Cyclobutane Scaffold

Stereochemical Purity and Supply for SAR Development

2,2-Dimethyl-3-oxocyclobutanecarboxylic acid is achiral. However, its close structural relative, (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid (CAS 527751-17-3), is a key chiral building block that can be sourced with high stereochemical purity (95-99% ee) . This availability of defined stereochemistry is critical for SAR studies where the stereochemical outcome of derivatization or the configuration of the final drug candidate must be controlled.

Chiral Building Block Enantiomeric Excess Stereochemistry SAR

Procurement-Driven Application Scenarios for 2,2-Dimethyl-3-oxocyclobutanecarboxylic acid


Lead Optimization: Tuning pKa and Lipophilicity

Medicinal chemists can procure 2,2-dimethyl-3-oxocyclobutanecarboxylic acid to fine-tune the physicochemical properties of a lead series. Based on evidence that cyclobutane substitution alters pKa by ~0.8 units [1], this building block is ideal for modulating a molecule's ionization state at physiological pH. This can be used to improve oral absorption, reduce off-target activity related to hERG or other ion channels, or enhance cell permeability, which cannot be achieved with the unsubstituted 3-oxocyclobutanecarboxylic acid.

Improving Drug Candidate Metabolic Stability

This compound is a rational choice for teams aiming to increase the metabolic stability of their drug candidates. The rigid cyclobutane core is a recognized strategy for reducing oxidative metabolism [2]. Procuring this building block allows for the introduction of a metabolically robust scaffold early in the design cycle, potentially reducing the need for later-stage structural modifications and increasing the likelihood of identifying a lead with a favorable PK profile.

Solid-Phase Synthesis and Material Science Applications

The high melting point of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid (103-104°C) compared to its non-methylated analog (69-70°C) makes it a superior candidate for applications requiring a stable, well-defined crystalline solid. This property is particularly valuable for solid-phase peptide synthesis, crystallization studies, or the preparation of metal-organic frameworks (MOFs) and other crystalline materials where thermal stability and consistent solid-state properties are critical.

Stereoselective Synthesis and Chiral Pool Expansion

For programs requiring absolute stereocontrol, the procurement of the achiral 2,2-dimethyl-3-oxocyclobutanecarboxylic acid is a strategic first step. Its close relationship to commercially available, enantiopure versions (e.g., (1S)-2,2-dimethyl-3-oxocyclobutane-1-carboxylic acid) means it can serve as a racemic comparator for analytical method development or as a starting material for asymmetric synthesis. This provides a flexible and cost-effective entry point into stereochemically complex cyclobutane-based chemical space.

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